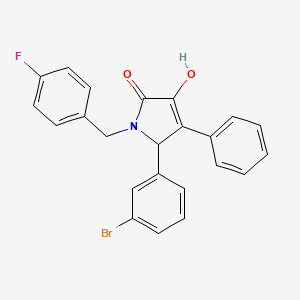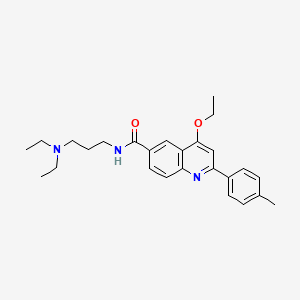![molecular formula C13H11N5O3 B11269774 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11269774.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and furan rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C13H11N5O3 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-5-4-9(7-10(11)18-8-14-16-17-18)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19) |
InChI Key |
YCZHKMGIZRNSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11269703.png)
![3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11269713.png)
![N-[4-(acetylamino)phenyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11269724.png)
![N-(4-chlorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269738.png)
![N-Benzyl-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269755.png)

![ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269769.png)
![4-(Benzylsulfanyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269773.png)
![9-(3-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269775.png)
![N-(2-bromo-4-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269780.png)
![5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11269782.png)
![9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11269791.png)
